Prostaglandin B2-d4
Overview
Description
Prostaglandin B2-d4 is a deuterium-labeled analog of Prostaglandin B2. It contains four deuterium atoms at the 3, 3’, 4, and 4’ positions. This compound is primarily used as an internal standard for the quantification of Prostaglandin B2 by gas chromatography or liquid chromatography-mass spectrometry . Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals .
Mechanism of Action
Target of Action
Prostaglandin B2-d4, also known as 9-oxo-15S-hydroxy-prosta-5Z,8(12),13E-trien-1-oic-3,3,4,4-d4acid, is a derivative of Prostaglandin B2 Prostaglandin d2, a related compound, is known to interact with prostaglandin d2 receptor 2 .
Mode of Action
Prostaglandin d2, a related compound, is known to exert its biological functions via two g-protein-coupled receptors, the prostaglandin d2 receptor 1 (dp1) and 2 (dp2) .
Biochemical Pathways
Prostaglandin d2, a related compound, is known to play a significant role in the pathophysiology of asthma, inducing significant inflammatory cell chemotaxis and degranulation via its interaction with the dp2 receptor .
Result of Action
Prostaglandin d2, a related compound, is known to have bronchoconstrictor, platelet-activating-factor-inhibitory, and cytotoxic effects .
Action Environment
It is known that the efficacy of related compounds, such as prostaglandin d2, can be influenced by various factors, including the presence of specific receptors and the physiological state of the organism .
Biochemical Analysis
Biochemical Properties
Prostaglandin B2-d4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is predominantly released from mast cells and also synthesized by alveolar macrophages . The principal cyclooxygenase metabolite of arachidonic acid, it has bronchoconstrictor, platelet-activating-factor-inhibitory, and cytotoxic effects .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it is involved in inflammation, vasodilation, and the regulation of smooth muscle tissue . It also plays a significant role in the pathophysiology of asthma, inducing significant inflammatory cell chemotaxis and degranulation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is the principal cyclooxygenase metabolite of arachidonic acid . It exerts its effects at the molecular level, including binding interactions with biomolecules .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is produced via the cyclooxygenase pathway, which also produces other prostaglandins . It interacts with enzymes such as cyclooxygenase-1 and cyclooxygenase-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prostaglandin B2-d4 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Prostaglandin B2 molecule. The process involves the treatment of Prostaglandin E2 or Prostaglandin A2 with a strong base, leading to the formation of Prostaglandin B2, which is then labeled with deuterium .
Industrial Production Methods: The industrial production of this compound involves the use of advanced synthetic techniques to ensure the precise incorporation of deuterium atoms. This process is typically carried out in specialized laboratories equipped with the necessary tools for isotope labeling and purification .
Chemical Reactions Analysis
Types of Reactions: Prostaglandin B2-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its stability and reactivity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine to introduce halogen atoms into the molecule.
Major Products Formed: The major products formed from these reactions include various epimers and halogenated derivatives of this compound, which can be further utilized in scientific research and industrial applications .
Scientific Research Applications
Prostaglandin B2-d4 has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Prostaglandin E2: Involved in inflammation and immune responses.
Prostaglandin F2α: Influences smooth muscle contraction and is crucial in reproductive processes.
Prostaglandin D2: Plays a significant role in the pathophysiology of asthma and other allergic reactions.
Uniqueness: Prostaglandin B2-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it a valuable tool in pharmacokinetic and metabolic research, distinguishing it from other prostaglandins that lack such labeling .
Properties
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,17,21H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4-,14-12+/t17-/m0/s1/i5D2,8D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFXRIUZNKLRHM-GKNRUGNGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\CC1=C(CCC1=O)/C=C/[C@H](CCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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